1-(Difluoromethyl)-4-phenoxybenzene
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Overview
Description
1-(Difluoromethyl)-4-phenoxybenzene is an organic compound characterized by the presence of a difluoromethyl group and a phenoxy group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of phenoxybenzene using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-4-phenoxybenzene may involve large-scale difluoromethylation processes using advanced catalytic systems. Metal-based catalysts, such as palladium or nickel, are often employed to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-4-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated phenoxybenzoic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Difluoromethylated phenoxybenzoic acids.
Reduction: Methylated phenoxybenzene derivatives.
Substitution: Halogenated or nitro-substituted phenoxybenzenes.
Scientific Research Applications
1-(Difluoromethyl)-4-phenoxybenzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-phenoxybenzene involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. The phenoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-4-phenoxybenzene
- 1-(Methyl)-4-phenoxybenzene
- 1-(Chloromethyl)-4-phenoxybenzene
Comparison: 1-(Difluoromethyl)-4-phenoxybenzene is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. The difluoromethyl group is a better hydrogen bond donor than the trifluoromethyl group and provides different reactivity patterns compared to the methyl and chloromethyl groups .
Properties
Molecular Formula |
C13H10F2O |
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Molecular Weight |
220.21 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-phenoxybenzene |
InChI |
InChI=1S/C13H10F2O/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9,13H |
InChI Key |
OOLVDGPKGLYEEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)F |
Origin of Product |
United States |
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